Cannabidivarin (CBDV, CAS 24274-48-4) is a naturally occurring, non-intoxicating propyl cannabinoid (varinoid) structurally analogous to cannabidiol (CBD). Characterized by a three-carbon (propyl) side chain on its resorcinol core rather than the five-carbon (pentyl) chain found in CBD, CBDV exhibits distinct physicochemical and pharmacological properties. In industrial and laboratory settings, CBDV is primarily procured as a high-purity reference standard, a precursor for varinoid-derivative synthesis, or an active pharmaceutical ingredient (API) for neurological and anti-inflammatory research. Its unique structural profile alters its lipophilicity, receptor binding affinity (particularly at TRP channels), and metabolic pathway requirements, making it a critical, non-interchangeable material for specialized cannabinoid research and formulation development [1].
Substituting standard cannabidiol (CBD) for cannabidivarin (CBDV) fundamentally compromises both chemical synthesis workflows and formulation stability. From a manufacturing perspective, the two-carbon difference in the alkyl side chain means that established CBD extraction and synthesis protocols—which rely on olivetol or hexanoyl-CoA—cannot produce CBDV. Instead, CBDV requires entirely distinct precursors, such as divarinol or butyryl-CoA. Furthermore, the shortened propyl chain reduces the compound's lipophilicity, altering its partition coefficient (LogP). This physical shift means that lipid-based delivery systems, emulsion formulations, and chromatographic methods optimized for CBD will exhibit altered encapsulation efficiencies, retention times, and phase behaviors when applied to CBDV, necessitating compound-specific procurement and protocol optimization [1].
The chemical synthesis of varinoids like CBDV requires a fundamentally different starting material than standard pentyl cannabinoids. While CBD is synthesized via the condensation of monoterpenes with olivetol (5-pentylresorcinol), CBDV strictly requires divarinol (5-propylresorcinol) to form the correct C3 side chain [1]. This two-carbon reduction in the resorcinol core completely alters the supply chain requirements for total synthesis workflows.
| Evidence Dimension | Aromatic precursor requirement |
| Target Compound Data | Divarinol (5-propylresorcinol) |
| Comparator Or Baseline | Olivetol (5-pentylresorcinol) for CBD |
| Quantified Difference | 2-carbon chain length reduction in the alkyl tail |
| Conditions | Acid-catalyzed condensation with monoterpenes (e.g., geraniol) |
Procurement teams scaling up CBDV synthesis must source divarinol, as the industrially abundant olivetol will only yield standard CBD.
The shortened propyl side chain of CBDV measurably reduces its lipophilicity compared to its pentyl homologue. CBDV exhibits a calculated LogP of approximately 5.1 to 5.6, whereas CBD has a LogP of approximately 6.1 to 6.3[1]. This reduction in the partition coefficient significantly impacts the compound's behavior in aqueous-lipid interfaces.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP ~5.1 - 5.6 |
| Comparator Or Baseline | LogP ~6.1 - 6.3 (CBD) |
| Quantified Difference | ~0.7 to 1.0 LogP unit reduction |
| Conditions | Standard physicochemical property calculations and biomimetic chromatography |
The lower lipophilicity of CBDV requires formulators to adjust surfactant-to-oil ratios when developing nanoemulsions or liposomal delivery systems compared to established CBD baselines.
In synthetic biology and metabolic engineering applications, the enzymatic production of CBDV requires a distinct acyl-CoA starter unit. Olivetol synthase (OLS) and associated polyketide synthases must be supplied with butyryl-CoA (C4) to produce divarinic acid, the precursor to CBDV. In contrast, standard CBD production relies on hexanoyl-CoA (C6) [1].
| Evidence Dimension | Acyl-CoA starter unit requirement |
| Target Compound Data | Butyryl-CoA (C4) |
| Comparator Or Baseline | Hexanoyl-CoA (C6) for CBD |
| Quantified Difference | Shift from a 6-carbon to a 4-carbon thioester substrate |
| Conditions | Heterologous expression in engineered hosts (e.g., N. benthamiana or S. cerevisiae) |
Biomanufacturing facilities must engineer distinct metabolic pathways or feedstocks (butyric acid vs. hexanoic acid) to successfully produce CBDV in microbial or plant hosts.
Beyond structural and formulation differences, CBDV serves as a highly potent tool compound for transient receptor potential (TRP) channel research. In vitro assays demonstrate that CBDV acts as a potent agonist at human TRPA1 (EC50 = 0.42 μM) and TRPV1 (EC50 = 3.6 μM), followed by rapid desensitization, while acting as an antagonist at TRPM8 (IC50 = 0.90 μM)[1]. This specific binding profile provides a robust, non-intoxicating baseline for evaluating TRP-mediated anti-epileptiform and analgesic activity.
| Evidence Dimension | TRP channel activation (EC50) |
| Target Compound Data | TRPA1 EC50 = 0.42 μM; TRPV1 EC50 = 3.6 μM |
| Comparator Or Baseline | Standard TRP channel profiling |
| Quantified Difference | Sub-micromolar potency at TRPA1 and low-micromolar potency at TRPV1 |
| Conditions | In vitro human TRP channel assays (e.g., HEK-293 cells) |
Validates the procurement of CBDV as a specific pharmacological standard for researchers targeting TRP-mediated nociception without CB1 receptor activation.
Due to its strict requirement for divarinol rather than olivetol, CBDV is procured as an essential starting material or reference standard in analytical chemistry and synthetic workflows aiming to build or quantify C3-propyl cannabinoid libraries[1].
Because CBDV has a lower LogP than CBD, it is the preferred target compound when engineering specialized nanoemulsions, liposomes, or aqueous-compatible delivery systems that require a less lipophilic cannabinoid profile to optimize encapsulation efficiency and bioavailability [2].
In biomanufacturing, CBDV is utilized as a benchmark product for validating the efficiency of engineered polyketide synthase pathways that utilize butyryl-CoA (instead of hexanoyl-CoA), enabling the scalable biological production of rare varinoids[3].
Given its potent sub-micromolar affinity for TRPA1 and low-micromolar affinity for TRPV1, CBDV is highly suited for in vitro and in vivo screening models focused on non-intoxicating, TRP-mediated mechanisms of seizure suppression and nociception [4].
Irritant;Environmental Hazard